![molecular formula C30H26O2 B14409900 1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene CAS No. 86051-16-3](/img/structure/B14409900.png)
1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(4-methoxyphenyl)-4,4-diphenyl-1,3-butadiene is an organic compound that belongs to the class of diarylbutadienes This compound is characterized by its unique structure, which includes two methoxyphenyl groups and two phenyl groups attached to a butadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-methoxyphenyl)-4,4-diphenyl-1,3-butadiene typically involves the reaction of 4-methoxybenzaldehyde with benzyltriphenylphosphonium chloride in the presence of a strong base such as sodium hydride. The reaction proceeds through a Wittig reaction mechanism, resulting in the formation of the desired butadiene compound. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for 1,1-Bis(4-methoxyphenyl)-4,4-diphenyl-1,3-butadiene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(4-methoxyphenyl)-4,4-diphenyl-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(4-methoxyphenyl)-4,4-diphenyl-1,3-butadiene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific photophysical properties, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 1,1-Bis(4-methoxyphenyl)-4,4-diphenyl-1,3-butadiene involves its interaction with molecular targets through various pathways. The compound can undergo photoinduced electron transfer processes, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(4-methoxyphenyl)ethene: Similar structure but with a shorter carbon chain.
1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol: Contains an additional hydroxyl group and a triple bond.
1,1-Bis(4-methoxyphenyl)ethane: Saturated analog with a single bond between the phenyl groups.
Uniqueness
1,1-Bis(4-methoxyphenyl)-4,4-diphenyl-1,3-butadiene is unique due to its extended conjugated system, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics, such as in the development of advanced materials for optoelectronic devices.
Eigenschaften
CAS-Nummer |
86051-16-3 |
|---|---|
Molekularformel |
C30H26O2 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
1-methoxy-4-[1-(4-methoxyphenyl)-4,4-diphenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C30H26O2/c1-31-27-17-13-25(14-18-27)30(26-15-19-28(32-2)20-16-26)22-21-29(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-22H,1-2H3 |
InChI-Schlüssel |
KXMULJWKWRBYEB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


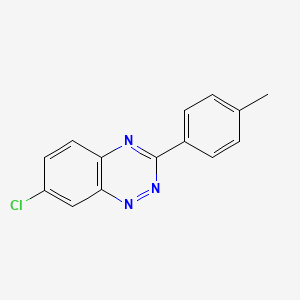
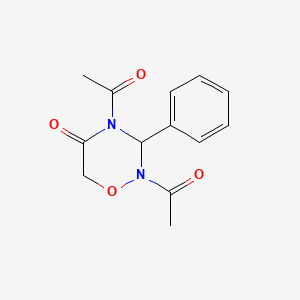
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)
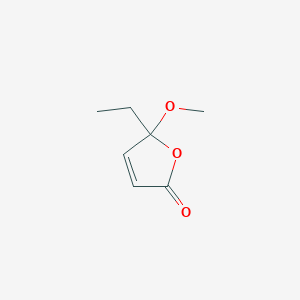
![12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14409851.png)
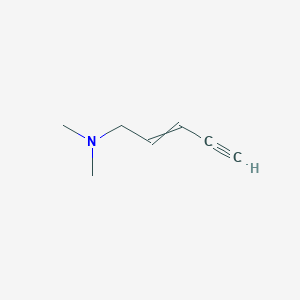
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate](/img/structure/B14409864.png)
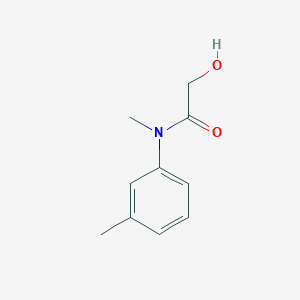

![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
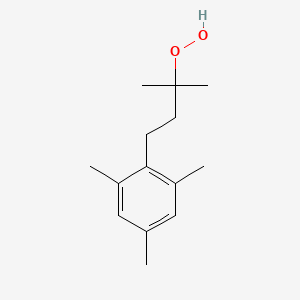
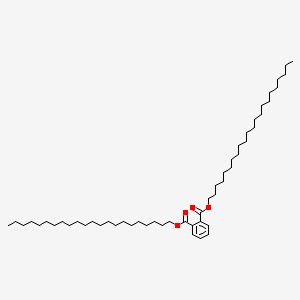
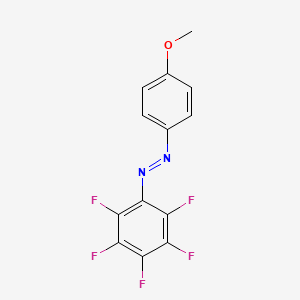
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
